molecular formula C23H17BrN2O3 B11602564 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11602564
M. Wt: 449.3 g/mol
InChI Key: NXOXYOJIVGEBPP-UHFFFAOYSA-N
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Description

2-AMINO-4-{2-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-AMINO-4-{2-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE typically involves a multi-component reaction (MCR) strategy. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and resorcinol derivatives in the presence of a suitable catalyst . The reaction conditions often involve the use of solvents like methanol and catalysts such as calcium hydroxide at room temperature . Industrial production methods may employ similar strategies but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-AMINO-4-{2-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar compounds include other 2-amino-4H-chromene derivatives, such as 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-chromene-3-carbonitrile Compared to these compounds, 2-AMINO-4-{2-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE is unique due to the presence of the 4-bromophenylmethoxy group, which can impart different chemical and biological properties

Properties

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

2-amino-4-[2-[(4-bromophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H17BrN2O3/c24-15-7-5-14(6-8-15)13-28-20-4-2-1-3-17(20)22-18-10-9-16(27)11-21(18)29-23(26)19(22)12-25/h1-11,22,27H,13,26H2

InChI Key

NXOXYOJIVGEBPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC4=CC=C(C=C4)Br

Origin of Product

United States

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